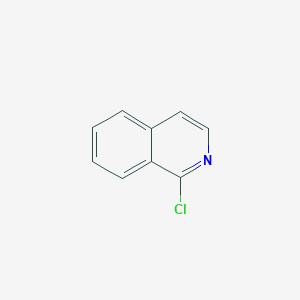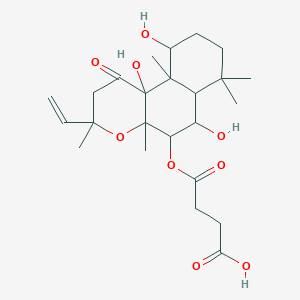
7-Deacetyl-7-O-hemisuccinyl-Forskolin
Descripción general
Descripción
Synthesis Analysis
The synthesis of forskolin derivatives involves regioselective modifications to introduce functional groups that alter its activity and solubility. For example, the synthesis of labeled and unlabeled 1-acetyl-7-deacetylforskolin has been achieved by acetylation of 7-deacetylforskolin, which aids in the study of forskolin's binding affinity and enzymatic stimulation properties in vitro (Sasaki et al., 1995).
Molecular Structure Analysis
The molecular structure of forskolin derivatives, including 7-Deacetyl-7-O-hemisuccinyl-Forskolin, plays a crucial role in their interaction with biological targets. Modifications at specific positions can significantly affect their ability to bind and activate or inhibit cellular enzymes such as adenylyl cyclase. Studies have shown that the presence or absence of acetyl groups at certain positions influences forskolin's binding and activity (Robbins et al., 1996).
Chemical Reactions and Properties
Forskolin derivatives undergo various chemical reactions that can modify their structure and, consequently, their pharmacological activity. For instance, the base-catalyzed hydrolysis of forskolin leads to the formation of 7-deacetyl forskolin, illustrating how forskolin's chemical properties can be altered under different conditions (Yamamura et al., 1991).
Physical Properties Analysis
The physical properties of forskolin derivatives, such as solubility and stability, are critical for their biological activity and potential therapeutic application. Research has shown that the incorporation of forskolin into lipid emulsions can significantly improve its stability, highlighting the importance of physical properties in drug formulation (Yamamura et al., 1991).
Chemical Properties Analysis
The chemical properties of forskolin derivatives, including 7-Deacetyl-7-O-hemisuccinyl-Forskolin, determine their reactivity and interaction with biological molecules. The regioselective acetylation of forskolin to produce specific derivatives illustrates the manipulation of chemical properties to achieve desired biological outcomes (Sasaki et al., 1996).
Aplicaciones Científicas De Investigación
Potential Therapeutic Uses :
- It is being developed as a potential antiglaucoma agent, cardiotonic agent, and antithrombotic agent (Souza, 1993).
- Derivatives of 7-Deacetyl-7-O-hemisuccinyl-Forskolin exhibit potent positive inotropic and vasodilative activities, comparable to those of forskolin, and potent adenylate cyclase-stimulating activity (Tatee et al., 1996).
- It has potential for preclinical and clinical tests due to its well-stabilized formulation and acceptable excipients (Yamamura et al., 1991).
- Derivatives display potent positive inotropic and blood pressure lowering properties, making them potential candidates for clinical development (Khandelwal et al., 1988).
Biochemical and Pharmacological Research :
- Forskolin and its analogues can activate adenylate cyclase, inhibit glucose transport, and inhibit cytochalasin B binding in rat adipocyte membranes (Joost et al., 1988).
- Forskolin binds to the glucose transporter of human erythrocytes, suggesting it may modulate cellular metabolism (Lavis et al., 1987).
- It activates cyclic AMP generating systems in various mammalian tissues (Seamon et al., 1983).
Imaging and Diagnostic Research :
- [11C]forskolin is a useful imaging agent for the adenylate cyclase-related second messenger system (Sasaki et al., 1993).
Research Tool in Cellular Physiology :
- Forskolin's potential as a research tool is just beginning to be realized, particularly in the study of cyclic AMP generation by adenylate cyclase in both solubilized and membrane preparations and in intact cells (Daly, 1984).
Propiedades
IUPAC Name |
4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOOYZVVOXRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399463 | |
| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deacetyl-7-O-hemisuccinyl-Forskolin | |
CAS RN |
83797-56-2 | |
| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



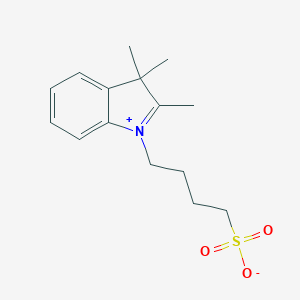
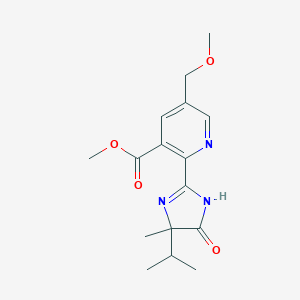
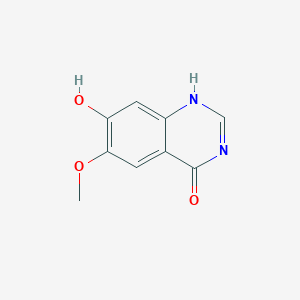
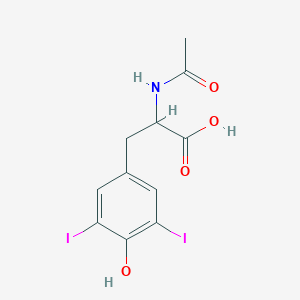
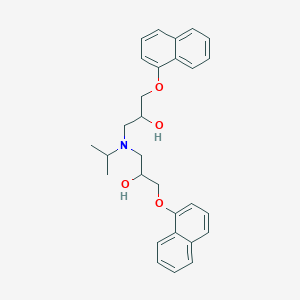
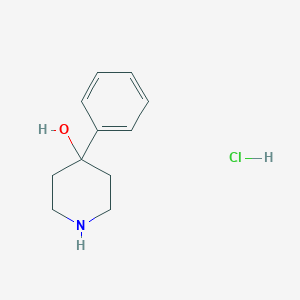
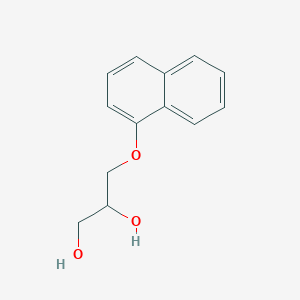
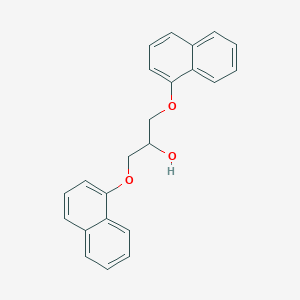
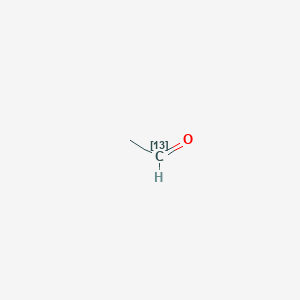

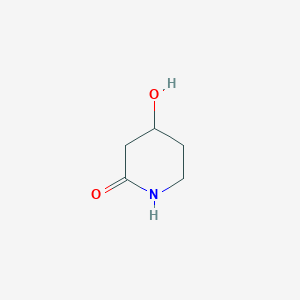
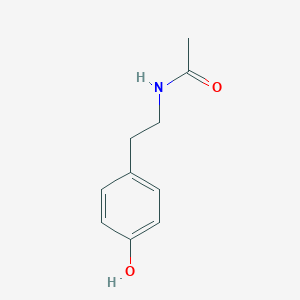
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
